1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone]
Description
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone] is an organic compound with the molecular formula C13H13F3N2O2. This compound is known for its unique chemical structure, which includes trifluoromethyl and hydrazone functional groups.
Properties
Molecular Formula |
C13H13F3N2O2 |
|---|---|
Molecular Weight |
286.25 g/mol |
IUPAC Name |
(Z)-3-[(2,3-dimethylphenyl)diazenyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C13H13F3N2O2/c1-7-5-4-6-10(8(7)2)17-18-11(9(3)19)12(20)13(14,15)16/h4-6,20H,1-3H3/b12-11-,18-17? |
InChI Key |
RZFKAFVZBSIIPD-DLDAZZGJSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=N/C(=C(/C(F)(F)F)\O)/C(=O)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N=NC(=C(C(F)(F)F)O)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone] typically involves the reaction of 1,1,1-trifluoro-2,3,4-pentanetrione with 2,3-dimethylphenylhydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
Chemical Reactions Analysis
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases
Scientific Research Applications
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone] has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: The compound’s hydrazone group makes it useful in studying enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone] involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydrazone group can form stable complexes with metal ions and other biomolecules. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,3-dimethylphenyl)hydrazone] include:
1,1,1-Trifluoro-2,4-pentanedione:
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,4-dimethylphenyl)hydrazone]: Similar structure with a different substitution pattern on the phenyl ring.
1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(2,5-dichlorophenyl)hydrazone]: Contains dichloro substitution on the phenyl ring, which can alter its chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
